![molecular formula C8H6N4O2 B1347213 3-(1H-Tetrazol-5-yl)benzoic Acid CAS No. 73096-39-6](/img/structure/B1347213.png)
3-(1H-Tetrazol-5-yl)benzoic Acid
Overview
Description
3-(1H-Tetrazol-5-yl)benzoic Acid (CAS No. 73096-39-6) is a difunctional compound with carboxylate and tetrazole groups . It is a white powder with a molecular formula of C8H6N4O2 .
Molecular Structure Analysis
The molecular structure of 3-(1H-Tetrazol-5-yl)benzoic Acid consists of a benzene ring attached to a carboxyl group and a tetrazole ring . The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom .
Physical And Chemical Properties Analysis
3-(1H-Tetrazol-5-yl)benzoic Acid is a white powder . Its molecular formula is C8H6N4O2 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.
Scientific Research Applications
Organic Synthesis
3-(1H-Tetrazol-5-yl)benzoic Acid: is utilized in organic synthesis as a building block for creating various tetrazole derivatives. These derivatives are valuable due to their resemblance to carboxylic acid groups, allowing them to mimic the biological activity of naturally occurring molecules .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor for synthesizing compounds with potential therapeutic effects. Its tetrazole ring is a bioisostere for the carboxylate group, making it a key component in the development of new drugs .
Material Science
The acid is used in material science for the development of new materials with unique properties, such as polymers that exhibit enhanced durability or thermal stability. The tetrazole group can improve the material’s resistance to degradation .
Agricultural Chemistry
3-(1H-Tetrazol-5-yl)benzoic Acid: finds applications in agricultural chemistry as well, where it’s used to create compounds that can function as growth regulators or pesticides. Its structural versatility allows for the synthesis of a wide range of agrochemicals .
Chemical Biology
In chemical biology, the compound is employed to study protein-ligand interactions. The tetrazole moiety can act as a ligand to bind to various proteins, aiding in the understanding of biological processes at the molecular level .
Environmental Science
This compound is also significant in environmental science. It can be used to synthesize markers or probes that help in the detection of environmental pollutants, contributing to the monitoring and management of ecological health .
Mechanism of Action
Tetrazoles as a Class of Compounds
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .
Potential Targets and Mode of Action
For example, some tetrazoles act as inhibitors of enzymes, receptors, or ion channels . The mode of action of tetrazoles often involves binding to these targets, leading to changes in their function .
Biochemical Pathways
Depending on their targets, tetrazoles can potentially affect a wide range of biochemical pathways .
Pharmacokinetics
Tetrazoles are generally resistant to metabolic degradation, which can potentially enhance their bioavailability .
Result of Action and Action Environment
The effects of tetrazoles in general depend on their specific targets and mode of action .
Safety and Hazards
properties
IUPAC Name |
3-(2H-tetrazol-5-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIERACSHCALJOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318929 | |
Record name | 3-(2H-Tetrazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73096-39-6 | |
Record name | 73096-39-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338094 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2H-Tetrazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-(1H-Tetrazol-5-yl)benzoic acid an interesting ligand for coordination polymers?
A: 3-(1H-Tetrazol-5-yl)benzoic acid is a difunctional ligand containing both a carboxylate and a tetrazole group. [] This allows it to bind to metal ions in multiple ways, leading to the formation of diverse coordination polymers with varying structures and properties. []
Q2: How does the position of the carboxyl group relative to the tetrazole ring impact the structure of the resulting coordination polymer?
A: Research has shown that the relative position of the carboxyl group significantly influences the topology of the resulting coordination polymer. For instance, using 3-(1H-Tetrazol-5-yl)benzoic acid as a ligand resulted in a 3D coordination polymer with SrAl2 topology, while its isomer, 4-(1H-Tetrazol-5-yl)benzoic acid, led to a 3D network with a less common non-diamondoid 6(6) topology. [] This highlights how subtle structural modifications in the ligand can dramatically impact the overall architecture of the resulting material.
Q3: Can 3-(1H-Tetrazol-5-yl)benzoic acid be used to synthesize coordination polymers with interesting magnetic properties?
A: Yes, research indicates that 3-(1H-Tetrazol-5-yl)benzoic acid can be used to create dinuclear lanthanide complexes. [] For instance, a dysprosium(III) complex synthesized with this ligand exhibited single-molecule magnet (SMM) behavior. [] This demonstrates the potential of this ligand in developing new magnetic materials.
Q4: What are the potential advantages of using in situ hydrothermal synthesis for preparing coordination polymers with 3-(1H-Tetrazol-5-yl)benzoic acid?
A: In situ hydrothermal synthesis, where the ligand is formed in the reaction mixture, has proven effective in preparing these coordination polymers. [, ] This method offers advantages such as high yield, good crystallinity of the products, and the ability to control particle size and morphology. It also allows for the doping of different metal ions, such as cobalt into a zinc framework, potentially leading to materials with tailored properties. []
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